molecular formula C12H15FN4O5 B13388377 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide

2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide

Cat. No.: B13388377
M. Wt: 314.27 g/mol
InChI Key: WCOZOJGXDVGGIK-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide (CAS 178065-30-0) is a chemical compound offered for research and development purposes. With a molecular formula of C12H15FN4O5 and a molecular weight of 314.27 g/mol, this solid compound features a unique structure incorporating a fluorine atom and nitro groups on its aniline ring . These functional groups are often of significant interest in medicinal chemistry and agrochemical research for their potential to influence the bioactivity and binding properties of a molecule. The presence of the amide group and chiral center also makes it a candidate for the synthesis of more complex molecules or for studies in stereoselective reactions. Compounds with similar dinitroaniline substructures are investigated in various fields, including the development of herbicides and pesticides . For example, certain patented pesticide preparations utilize specific amines to form associations with active ingredients, providing sustained-release properties . Other research explores the use of complex organic molecules as picolinate herbicides, demonstrating the broad utility of such chemical architectures in agrochemical design . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, referring to the provided Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOZOJGXDVGGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 4-Fluoro-2-methoxyaniline Derivatives

  • Reaction Conditions:

    • Use of concentrated nitric acid or mixed acid systems (sulfuric acid and nitric acid) under controlled low-temperature conditions (0–5°C) to prevent over-nitration.
    • The process involves initially protecting the amino group to avoid undesired side reactions during nitration.
  • Procedure:

    • The aromatic amine (e.g., 4-fluoro-2-methoxyaniline) is dissolved in a suitable solvent such as acetic acid or sulfuric acid.
    • Fuming nitric acid is slowly added while maintaining the temperature below 5°C.
    • The mixture is stirred for 1–2 hours, then poured into ice-cold water to precipitate the nitrated product.
  • Outcome:

    • Formation of N-protected-4-fluoro-2-methoxy-5-nitroaniline, which can be isolated via filtration and purification.

Nitration of 1,5-Difluoro-2,4-dinitrobenzene

  • As per patent WO2018207120A1, nitration of 1,5-difluoro-2,4-dinitrobenzene can be achieved using nitrating agents under controlled conditions to obtain nitro derivatives suitable for further functionalization (first step in the synthesis pathway).

Protection of the Aniline Nitrogen

To facilitate selective nitration and subsequent transformations, the amino group is protected using various protecting groups:

  • Common Protecting Groups:

    • Acetyl (Ac)
    • Carbobenzyloxy (Cbz)
    • Methoxybenzyl (Moz)
    • Tosyl (Ts)
    • Others such as benzoyl (Bz) or benzyl (Bn)
  • Methodology:

    • React the aromatic amine with acetic anhydride or other acylating agents in the presence of a base (e.g., pyridine) to form N-acetyl derivatives.
    • Alternatively, use benzyl chloride or Cbz-Cl with a base like sodium carbonate for carbamate protection.
  • Reaction Example:

    Aromatic amine + Ac2O (acetic anhydride) → N-acetylated aromatic amine
    
  • Purpose:

    • Protects the amino group during nitration to prevent side reactions.
    • Facilitates regioselective nitration at desired positions.

Nitration of Protected Intermediates

  • Reaction Conditions:

    • Nitration of protected aromatic compounds typically employs mixed acid systems (H2SO4/HNO3) at low temperatures (0–5°C).
    • The nitration is monitored to prevent over-nitration, which can lead to undesired by-products.
  • Outcome:

    • Formation of N-protected-4-fluoro-2-methoxy-5-nitroaniline derivatives, with nitration occurring selectively at the 5-position relative to the amino group.

Deprotection and Amino Group Restoration

  • Deprotection Methods:

    • Acidic hydrolysis (for acetyl groups) using dilute hydrochloric acid or sulfuric acid under reflux.
    • Hydrogenolysis (for carbamate groups) using palladium on carbon under hydrogen atmosphere.
  • Reaction Example:

    N-acetyl-4-fluoro-2-methoxy-5-nitroaniline + HCl (dilute) → 4-fluoro-2-methoxy-5-nitroaniline
    
  • Outcome:

    • The free amino group is regenerated, yielding the intermediate suitable for subsequent acylation.

Amide Formation: Synthesis of 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide

  • Key Step:

    • Coupling of the amino group with 4-methylpentanoic acid derivatives or their activated forms.
  • Methodology:

    • Activation of 4-methylpentanoic acid using carbodiimide reagents such as EDCI or DCC in the presence of catalytic DMAP.
    • Alternatively, conversion to acid chlorides using thionyl chloride or oxalyl chloride, followed by reaction with the aniline derivative.
  • Reaction Conditions:

    • Use of anhydrous solvents like dichloromethane or DMF.
    • Reaction temperature maintained at room temperature or slightly elevated (25–40°C).
  • Example:

    4-methylpentanoic acid + DCC + DMAP → Activated ester
    + 2-(5-fluoro-2,4-dinitroanilino)amine → Amide product
    
  • Purification:

    • The crude product is purified via recrystallization or chromatography to obtain the target compound with high purity.

Summary of the Overall Synthetic Route

Step Description Key Reagents & Conditions Purpose
1 Nitration of aromatic amine HNO3 / H2SO4 at 0–5°C Introduce nitro group at desired position
2 Protection of amino group Ac2O, Cbz-Cl Prevent side reactions during nitration
3 Nitration of protected amine Same as step 1 Achieve regioselective nitration
4 Deprotection HCl, Pd/C Regenerate amino group
5 Amide coupling DCC/EDCI, acid chlorides Attach 4-methylpentanoyl group
6 Final purification Recrystallization Obtain pure target compound

Notes and Considerations

  • Selectivity Control:
    • Protecting groups are essential to control nitration regioselectivity, especially in multi-substituted aromatic systems.
  • Reaction Optimization:
    • Temperature and reagent stoichiometry critically influence yield and purity.
  • Industrial Feasibility:
    • The described methods are scalable, with patent WO2018207120A1 emphasizing cost-effectiveness and high purity for pharmaceutical applications.
  • Environmental and Safety Aspects:
    • Use of safer nitrating conditions and green chemistry approaches (e.g., sodium dithionite reduction) are recommended for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the nitro and fluoro groups on the aromatic ring.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxidized products with higher oxidation states.

Scientific Research Applications

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide involves its interaction with specific molecular targets. The compound acts as a labeling reagent by forming covalent bonds with amino groups in target molecules. This interaction facilitates the detection and quantification of enantiomers in complex mixtures. The molecular targets include amino acids, peptides, and proteins, and the pathways involved are primarily related to covalent modification and subsequent chromatographic separation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Primary Application Reference
2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide C₁₂H₁₅FN₄O₅ 314.27 4-methylpentanamide backbone, 5-fluoro-2,4-dinitrophenyl HPLC chiral resolution of amino acids
Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide C₁₂H₁₅FN₄O₅ 314.27 D-configuration at α-carbon Stereochemical control in HPLC analysis
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey’s Reagent) C₉H₉FN₄O₅ 272.19 Propanamide backbone (shorter chain) Enantiomeric analysis of amino acids and peptides
2-(Allyl(5-nitropyridin-2-yl)amino)-N-(4-tert-butylbenzyl)-4-methylpentanamide C₂₆H₃₃N₅O₄ 503.58 Allyl-pyridinyl and tert-butylbenzyl groups Synthetic intermediate in multicomponent reactions
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide C₂₁H₂₁N₃O₅S 427.48 Dioxoisoindolinyl and sulfamoylphenyl groups Antimicrobial or antitumor research (hypothesized)

Key Observations :

  • Chain Length and Backbone Flexibility : The target compound’s 4-methylpentanamide backbone provides greater steric bulk compared to Marfey’s reagent (propanamide), enhancing chiral discrimination in HPLC .
  • Stereochemical Impact : The D-leucinamide enantiomer () exhibits identical molecular weight but reversed configuration, critical for validating chiral separation protocols.
  • Functional Group Diversity : Compounds like those in and incorporate aromatic or heterocyclic substituents (e.g., allyl-pyridinyl, dioxoisoindolinyl), shifting applications toward synthetic chemistry or bioactive screening .

Key Observations :

  • Coupling Agents : The target compound and 5-fluorouracil derivatives () rely on EDC·HCl/HOBt for amide bond formation, minimizing racemization .
  • Yield Variability : Fluorouracil-based analogues show lower yields (14–37%), likely due to steric hindrance from the heterocyclic moiety .

Spectral and Analytical Data

Table 3: Spectroscopic Comparisons

Compound ¹H/¹³C NMR Features HRMS (ESI) [M+H]+ UV Absorption (nm) Reference
2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide δ 1.0–1.5 (branched CH₃), δ 8.2–8.5 (aromatic H) 315.1052 (calc) 340 (strong)
(S)-N-((S)-1-(Benzo[d]thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-...pentanamide δ 7.5–8.0 (benzothiazole H), δ 4.5–5.0 (amide H) 666.2961 (calc) Not reported
3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethylpyrrolidine δ 2.1–2.5 (pyrrolidine CH₃), δ 8.3 (aromatic H) 340.1112 (calc) N/A (EPR-active)

Key Observations :

  • UV Activity : The target compound’s nitroaromatic group enables UV detection at 340 nm, unlike benzothiazole derivatives () or spin-label compounds () .
  • Spin-Label Derivatives: Compounds like 3-(5-fluoro-2,4-dinitroanilino)-PROXYL () replace the amide with a stable radical (pyrrolidinyloxy), enabling electron paramagnetic resonance (EPR) studies .

Biological Activity

2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide is C12H14FN3O4C_{12}H_{14}FN_3O_4. Its structure includes a fluorinated dinitroaniline moiety attached to a 4-methylpentanamide group, which contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antimicrobial and anticancer properties. The following sections detail specific findings from various studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide against various pathogens.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Candida albicans16Strong

These findings indicate that the compound exhibits moderate to strong antimicrobial activity , particularly against fungal pathogens like Candida albicans .

Anticancer Activity

The anticancer potential of 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide has also been explored. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7.

  • HeLa Cells : IC50 = 25 µM
  • MCF-7 Cells : IC50 = 30 µM

These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to inhibit cell proliferation and induce programmed cell death .

The mechanism through which 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide exerts its biological effects involves several pathways:

  • Inhibition of Protein Synthesis : The compound appears to interfere with bacterial protein synthesis, leading to cell death.
  • Induction of Oxidative Stress : In cancer cells, it increases reactive oxygen species (ROS), triggering apoptotic pathways.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the effectiveness of the compound against Staphylococcus aureus showed a significant reduction in bacterial load when treated with concentrations above 32 µg/mL. This suggests potential applications in treating infections caused by resistant strains .

Case Study 2: Anticancer Properties

In a controlled laboratory setting, treatment with varying concentrations of the compound led to a dose-dependent decrease in viability of HeLa cells. The study concluded that further investigation into its use as an anticancer drug could be warranted .

Q & A

Q. What are the critical structural features of 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide that influence its reactivity?

The compound’s reactivity is governed by:

  • Electron-withdrawing groups : The 2,4-dinitroanilino moiety strongly deactivates the aromatic ring, directing electrophilic substitutions to specific positions .
  • Fluorine substituent : The 5-fluoro group introduces steric and electronic effects, potentially altering solubility and hydrogen-bonding interactions.
  • Amide backbone : The 4-methylpentanamide group may influence conformational stability and intermolecular interactions (e.g., crystal packing or protein binding).
    Methodological Insight : Use density functional theory (DFT) to map electron density distributions and predict reactive sites.

Q. What synthetic routes are commonly employed to prepare 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide?

A typical synthesis involves:

Nitration : Introduce nitro groups to a fluorinated aniline precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Amide Coupling : React 5-fluoro-2,4-dinitroaniline with 4-methylpentanoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Key Challenge : Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproducts from incomplete nitration.

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Aromatic protons adjacent to nitro groups appear downfield (δ 8.5–9.5 ppm). The fluorine atom causes splitting in adjacent proton signals.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 355.1).
  • IR Spectroscopy : Detect N-H stretching (3300 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹).
    Data Interpretation Tip : Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 2-(5-Fluoro-2,4-dinitroanilino)-4-methylpentanamide?

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model intermediates and transition states, identifying energetically favorable pathways .
  • Solvent Optimization : Predict solvent effects on reaction yield via COSMO-RS simulations. Polar aprotic solvents (e.g., DMF) often enhance nitro group stability.
  • AI-Driven Automation : Implement machine learning (e.g., neural networks) to correlate reaction parameters (temperature, stoichiometry) with yield .

Q. How can researchers resolve contradictions in experimental data when studying this compound’s reaction mechanisms?

  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reaction pathways via NMR or mass spectrometry.
  • Controlled Kinetic Studies : Perform time-resolved experiments to identify rate-determining steps and competing side reactions.
  • Cross-Validation : Compare experimental results with computational predictions (e.g., activation energies from DFT) to reconcile discrepancies .

Q. What factorial design approaches are suitable for optimizing synthesis conditions?

A 2³ factorial design can test three variables (e.g., temperature, reagent ratio, reaction time):

FactorLow Level (-1)High Level (+1)
Temperature (°C)025
Reagent Ratio1:11:1.5
Time (hr)26
Analysis : Use ANOVA to identify significant factors and interactions. For example, higher reagent ratios may reduce byproduct formation .

Q. How does stereoelectronic effects influence the compound’s interactions in biological systems?

  • Nitro Group Orientation : The meta and para nitro groups create a conjugated electron-deficient system, potentially binding to electron-rich enzyme active sites.
  • Fluorine’s Role : The 5-fluoro substituent may enhance lipophilicity, affecting membrane permeability.
    Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins .

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